Cas no 14080-55-8 (3H,4H-thieno[2,3-d]pyrimidine-4-thione)

3H,4H-thieno[2,3-d]pyrimidine-4-thione is a heterocyclic compound featuring a fused thieno[2,3-d]pyrimidine core with a thione functional group at the 4-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The thione moiety enhances reactivity in nucleophilic substitution and metal coordination reactions, while the fused thiophene-pyrimidine system contributes to its potential as a scaffold for bioactive molecules. Its stability under standard conditions and compatibility with further functionalization make it suitable for applications in medicinal chemistry, particularly in the development of enzyme inhibitors and heterocyclic analogs. The compound is typically handled under inert conditions to preserve its integrity.
3H,4H-thieno[2,3-d]pyrimidine-4-thione structure
14080-55-8 structure
Product Name:3H,4H-thieno[2,3-d]pyrimidine-4-thione
CAS No:14080-55-8
MF:C6H4N2S2
MW:168.239357948303
MDL:MFCD04425868
CID:199590
PubChem ID:2240043
Update Time:2025-11-02

3H,4H-thieno[2,3-d]pyrimidine-4-thione Chemical and Physical Properties

Names and Identifiers

    • thieno[3,2-d]pyrimidin-4-ol
    • 3H-thieno[2,3-d]pyrimidine-4-thione
    • Thieno[2,3-d]pyrimidine-4(3H)-thione
    • THIENO[2,3-D]PYRIMIDINE-4-THIOL
    • 4-Thioxo-3,4-dihydro-thieno<Thieno[2,3-d]pyrimidine-4(3H)-thione
    • Dihydro-3,4 thioxo-4 thieno<2,3-d>pyrimidin
    • F1174-3208
    • Thieno<pyrimidin-4(3H)-thion
    • 3H,4H-thieno[2,3-d]pyrimidine-4-thione
    • SDCCGMLS-0065560.P001
    • AKOS000807507
    • SCHEMBL913578
    • HMS1762G06
    • VS-02329
    • MFCD03964666
    • 14080-55-8
    • AKOS001073099
    • BB 0218378
    • EN300-04446
    • Z203045820
    • DTXSID50367150
    • STK711181
    • 1H-thieno[2,3-d]pyrimidine-4-thione
    • BBL010126
    • MDL: MFCD04425868
    • Inchi: 1S/C6H4N2S2/c9-5-4-1-2-10-6(4)8-3-7-5/h1-3H,(H,7,8,9)
    • InChI Key: CJRCQIKVDNTHCO-UHFFFAOYSA-N
    • SMILES: S1C=CC2C(NC=NC1=2)=S

Computed Properties

  • Exact Mass: 167.98200
  • Monoisotopic Mass: 167.98159048g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 190
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 84.7Ų

Experimental Properties

  • Boiling Point: 326.3℃/760mmHg
  • PSA: 92.82000
  • LogP: 1.98000

3H,4H-thieno[2,3-d]pyrimidine-4-thione Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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3H,4H-thieno[2,3-d]pyrimidine-4-thione Production Method

3H,4H-thieno[2,3-d]pyrimidine-4-thione Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:14080-55-8)3H,4H-thieno[2,3-d]pyrimidine-4-thione
Order Number:A12425
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:59
Price ($):544.0
Email:sales@amadischem.com

Additional information on 3H,4H-thieno[2,3-d]pyrimidine-4-thione

Exploring the Versatile Applications and Properties of 3H,4H-thieno[2,3-d]pyrimidine-4-thione (CAS No. 14080-55-8)

In the realm of heterocyclic chemistry, 3H,4H-thieno[2,3-d]pyrimidine-4-thione (CAS No. 14080-55-8) stands out as a compound of significant interest due to its unique structural features and broad potential applications. This sulfur-containing fused heterocycle combines the characteristics of thiophene and pyrimidine rings, making it particularly valuable in pharmaceutical research, material science, and organic synthesis. The compound's molecular formula C6H4N2S2 and its distinctive thione functional group contribute to its reactivity and binding properties, which are currently being explored in various cutting-edge applications.

The growing interest in thienopyrimidine derivatives like 3H,4H-thieno[2,3-d]pyrimidine-4-thione stems from their remarkable biological activities. Recent studies have highlighted their potential as kinase inhibitors, with particular relevance to cancer research and neurodegenerative disease treatment. The sulfur atom in the thione group enhances the compound's ability to interact with biological targets, making it a promising scaffold for drug development. Researchers are particularly excited about its potential in addressing drug-resistant strains of diseases, a hot topic in current medicinal chemistry discussions.

From a synthetic chemistry perspective, 3H,4H-thieno[2,3-d]pyrimidine-4-thione serves as a versatile building block for more complex molecular architectures. Its fused ring system offers multiple sites for functionalization, allowing chemists to create diverse derivatives with tailored properties. This adaptability makes it valuable in the development of organic electronic materials, where thiophene-containing compounds are known for their excellent charge transport characteristics. The compound's thermal stability and potential photophysical properties are currently being investigated for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.

The pharmaceutical industry has shown increasing interest in 3H,4H-thieno[2,3-d]pyrimidine-4-thione derivatives due to their promising pharmacokinetic profiles. Recent patent filings reveal applications in treating inflammatory conditions and metabolic disorders, aligning with current healthcare trends toward personalized medicine. The compound's ability to modulate various biological pathways while maintaining good bioavailability makes it particularly attractive for drug discovery programs. Researchers are also exploring its potential in combination therapies, another area of significant interest in modern pharmacology.

In material science, the thieno[2,3-d]pyrimidine core of this compound has demonstrated intriguing properties for advanced applications. Its planar structure and extended π-conjugation system make it suitable for developing conductive polymers and molecular sensors. The presence of both nitrogen and sulfur heteroatoms in the structure provides multiple coordination sites, suggesting potential uses in coordination chemistry and catalyst design. These characteristics are particularly relevant to current research in sustainable energy solutions and environmental monitoring technologies.

The synthesis and characterization of 3H,4H-thieno[2,3-d]pyrimidine-4-thione continue to be active areas of research, with recent advancements focusing on greener synthetic routes. Modern techniques such as microwave-assisted synthesis and flow chemistry are being applied to improve yields and reduce environmental impact, addressing the growing demand for sustainable chemistry practices. Analytical studies using X-ray crystallography and advanced spectroscopic methods have provided detailed insights into the compound's molecular structure and electronic properties, facilitating its rational design for specific applications.

Quality control and standardization of 3H,4H-thieno[2,3-d]pyrimidine-4-thione have become increasingly important as its applications expand. Current analytical methods emphasize HPLC purity assessment and comprehensive spectroscopic characterization to ensure batch-to-batch consistency. The compound's stability under various conditions is being thoroughly investigated to support its use in long-term applications, particularly in pharmaceutical formulations where chemical stability is paramount.

Looking toward the future, 3H,4H-thieno[2,3-d]pyrimidine-4-thione represents a compelling case study in how fundamental heterocyclic chemistry can translate into real-world applications. Its dual utility in both life sciences and materials development positions it at the intersection of multiple cutting-edge research fields. As synthetic methodologies advance and our understanding of structure-activity relationships deepens, this compound and its derivatives are likely to play increasingly important roles in addressing contemporary scientific and technological challenges.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:14080-55-8)3H,4H-thieno[2,3-d]pyrimidine-4-thione
A12425
Purity:99%
Quantity:100g
Price ($):544.0
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